molecular formula C18H17ClF6N4O2 B2981249 (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189479-42-2

(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2981249
CAS No.: 1189479-42-2
M. Wt: 470.8
InChI Key: DFJCAYPZEJEHLW-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex small molecule characterized by a piperazine core linked to two distinct pharmacophores: a 3,5-bis(trifluoromethyl)phenyl group and a 6-methoxypyridazine moiety. This compound’s hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N4O2.ClH/c1-30-15-3-2-14(25-26-15)27-4-6-28(7-5-27)16(29)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24;/h2-3,8-10H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJCAYPZEJEHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic synthesis. Key steps may include the formation of the methanone core followed by substitution reactions to introduce the trifluoromethyl groups and methoxypyridazinyl moiety. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Large-scale production might utilize flow chemistry techniques, which enable continuous synthesis with better control over reaction parameters. This approach minimizes waste and maximizes efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including:

  • Oxidation

  • Reduction

  • Nucleophilic substitution

Common Reagents and Conditions: Reagents like sodium borohydride or lithium aluminum hydride might be used for reductions, while strong acids or bases could facilitate substitutions. Reaction conditions vary, but typically include precise temperature control and the use of solvents like dichloromethane or ethanol.

Major Products: Depending on the reagents and conditions, the products can vary. For instance, reduction might lead to the formation of alcohols or amines, while substitution could yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In organic chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology: It could serve as a ligand in biochemical assays, helping to identify the binding properties and affinities of receptors or enzymes.

Medicine: Given its structural similarities to known pharmaceuticals, it might be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It could be used in material science for the development of specialized coatings or as a component in advanced polymers.

Mechanism of Action

Effects and Molecular Targets: The compound may interact with various molecular targets, such as G-protein-coupled receptors or enzymes, modulating their activity. The presence of the piperazine ring suggests potential activity in the central nervous system, possibly affecting neurotransmitter pathways.

Pathways Involved: Mechanistic studies might reveal interactions with specific signal transduction pathways, influencing cellular responses like proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several piperazine derivatives and heterocyclic systems documented in pharmaceutical research. Key analogues include:

Compound Name/ID Structural Differences Hypothesized Functional Impact
1,4-Bis(3-chlorophenyl)piperazine () Chlorophenyl substituents instead of trifluoromethylphenyl and methoxypyridazine Reduced lipophilicity; potential for lower metabolic stability due to chloro groups
6-(3-Piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine () Imidazo-pyridazine core vs. pyridazine; piperidine-propoxy chain Altered target selectivity; increased steric bulk may affect membrane permeability
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane () Dual piperazine cores linked by propane; chloro substituents Enhanced receptor cross-linking potential but reduced solubility

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The trifluoromethyl groups in the target compound confer higher logP values compared to chlorinated analogues (e.g., 1,4-Bis(3-chlorophenyl)piperazine), favoring blood-brain barrier penetration but posing challenges for renal clearance .

Notes and Limitations

Therapeutic Potential: While piperazine derivatives are explored for diverse applications (e.g., antipsychotics, antifungals), the specific biological targets of this compound remain unvalidated.

Safety Profile : Trifluoromethyl groups may introduce idiosyncratic toxicity risks, necessitating rigorous preclinical evaluation.

Biological Activity

The compound (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has attracted attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F7N4O3·HCl, with a molecular weight of approximately 534.43 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are critical for drug development.

The compound acts primarily as an antagonist of the neurokinin-1 (NK-1) receptor, which is implicated in various physiological processes including pain perception, stress response, and inflammation. Inhibition of NK-1 receptors can lead to significant therapeutic effects in conditions such as depression, anxiety, and certain types of cancer.

Pharmacological Effects

  • Antiemetic Activity : The compound exhibits potent antiemetic properties, effectively reducing nausea and vomiting associated with chemotherapy. Its efficacy is attributed to its ability to block substance P from binding to NK-1 receptors in the central nervous system .
  • Antitumor Effects : Research indicates that this compound may inhibit tumor growth and metastasis in various cancer models. In patient-derived xenografts, it has shown promise in impairing tumor progression by modulating NK-1 receptor signaling pathways .
  • Neurological Protection : In animal models of intracerebral hemorrhage, the compound has demonstrated neuroprotective effects by reducing neuronal damage and improving functional recovery .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by suppressing pain responses in models such as formalin-induced pain in rodents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study Findings
Study 1Demonstrated significant reduction in chemotherapy-induced nausea in a clinical trial setting.
Study 2Showed inhibition of tumor growth in breast cancer xenografts, highlighting its potential as an adjunct therapy in oncology.
Study 3Reported neuroprotective effects in a rodent model of stroke, suggesting applications in acute neurological conditions.

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